

Mass spectrometry fragmentation pattern of 2,5-Dichloro-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichloro-4-nitroaniline

Cat. No.: B1582098

[Get Quote](#)

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **2,5-Dichloro-4-nitroaniline**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of **2,5-Dichloro-4-nitroaniline** ($C_6H_4Cl_2N_2O_2$), a key intermediate in various industrial syntheses. Aimed at researchers, analytical scientists, and drug development professionals, this document elucidates the compound's fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By integrating established principles of mass spectrometry with field-proven insights, this guide offers a predictive framework for the identification and structural characterization of this molecule. We will explore the causal mechanisms behind its fragmentation, present detailed experimental protocols for its analysis, and visualize the complex fragmentation pathways.

Introduction and Physicochemical Profile

2,5-Dichloro-4-nitroaniline is a halogenated nitroaromatic compound used as a precursor in the synthesis of pigments, dyes, and pharmaceutical agents.^[1] Its robust chemical structure, featuring an aromatic ring substituted with two chlorine atoms, a nitro group, and an amino group, presents a unique and complex challenge for structural elucidation. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds.

Understanding its fragmentation signature is critical for metabolite identification, impurity profiling, and quality control in manufacturing processes.

The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (amino) groups on the benzene ring dictates the molecule's reactivity and its fragmentation behavior upon ionization. This guide will dissect these influences to provide a clear and authoritative understanding of its mass spectrum.

Table 1: Physicochemical Properties of **2,5-Dichloro-4-nitroaniline**

Property	Value	Source
Chemical Formula	C ₆ H ₄ Cl ₂ N ₂ O ₂	[2]
Molecular Weight	207.01 g/mol	[3]
Exact Mass	205.964983 Da	[4]
CAS Number	6627-34-5	[2]
Melting Point	154-158 °C	[5]
Appearance	Yellow to orange crystalline solid	N/A
SMILES	Nc1cc(Cl)c(cc1Cl)--INVALID-LINK--=O	[6]
InChIKey	JBXZCPXKEYAEMJS-UHFFFAOYSA-N	[6]

Principles of Ionization for a Substituted Aniline

The choice of ionization technique is paramount as it determines the initial energy imparted to the molecule, thereby dictating the extent of fragmentation.

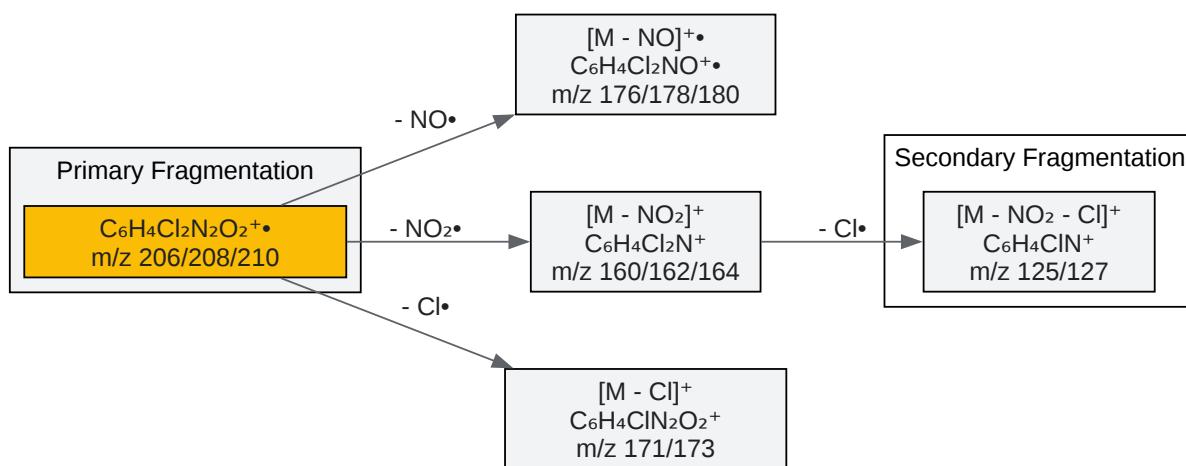
- **Electron Ionization (EI):** This "hard" ionization technique bombards the analyte with high-energy electrons (~70 eV), typically leading to the formation of an odd-electron molecular ion ($M^{+\bullet}$) with significant internal energy.[7] This excess energy promotes extensive and often

complex fragmentation, providing a detailed structural fingerprint. For **2,5-dichloro-4-nitroaniline**, EI is expected to induce cleavages at the nitro and chloro substituents.

- Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing polar and thermally labile molecules.^[7] It typically generates even-electron ions, such as a protonated molecule $[M+H]^+$ in positive ion mode or a deprotonated molecule $[M-H]^-$ in negative ion mode, with minimal initial fragmentation.^{[7][8]} Subsequent fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), which allows for systematic structural elucidation.^[9]

Proposed Fragmentation Pathway: Electron Ionization (EI-MS)

Under EI conditions, **2,5-dichloro-4-nitroaniline** produces a characteristic molecular ion peak and a series of fragment ions resulting from the successive loss of its functional groups. The presence of two chlorine atoms (^{35}Cl and ^{37}Cl isotopes) will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, with relative intensities of approximately 9:6:1 for ions with two chlorines ($M^{+\bullet}$, $M+2$, $M+4$).


The fragmentation of nitroaromatic compounds under EI is well-documented and often involves the loss of nitro group constituents (NO^\bullet , NO_2^\bullet) and rearrangements.^[10]

Key Proposed Fragmentation Steps:

- Molecular Ion Formation: The initial event is the formation of the molecular ion ($M^{+\bullet}$) at m/z 206 (for the $^{35}\text{Cl}_2$ isotope).
- Loss of Nitric Oxide (NO^\bullet): A common pathway for nitroaromatics is the expulsion of a nitric oxide radical, leading to the fragment ion at m/z 176. This often involves a rearrangement where an oxygen atom transfers to the ring.
- Loss of Nitro Group (NO_2^\bullet): The direct cleavage of the C-N bond results in the loss of a nitro radical, a highly characteristic fragmentation for this class of compounds, yielding a fragment at m/z 160.

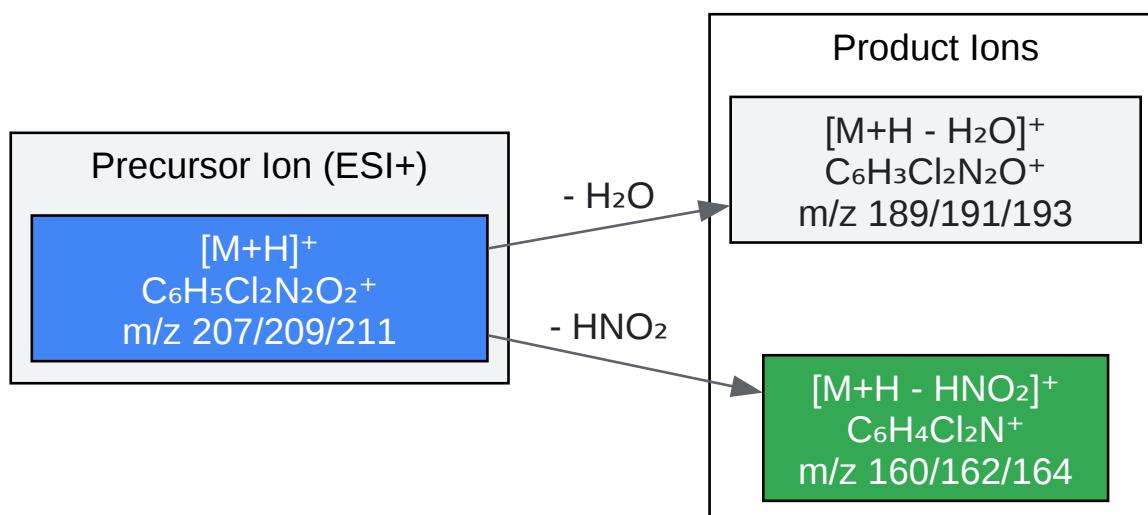
- Loss of Chlorine ($\text{Cl}\cdot$): Cleavage of a C-Cl bond from the molecular ion can produce a fragment at m/z 171.
- Secondary Fragmentations: The initial fragments can undergo further decomposition. For instance, the ion at m/z 160 ($[\text{M-NO}_2]^+$) can subsequently lose a chlorine atom to yield a fragment at m/z 125.

The GC-MS data available on PubChem for this compound lists major peaks at m/z 206, 178, 176, and 128, which supports the formation of the molecular ion and the loss of NO.^[11] The fragment at m/z 128 may arise from a more complex rearrangement and subsequent fragmentation.

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation pathway for **2,5-Dichloro-4-nitroaniline**.

Proposed Fragmentation Pathway: Electrospray Ionization (ESI-MS/MS)


ESI analysis, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides controlled fragmentation that is often more straightforward to interpret than EI.

Positive Ion Mode (ESI+):

- Protonated Molecule: In ESI+, the molecule readily protonates, likely on the amino group, to form the $[M+H]^+$ ion at m/z 207 (for the $^{35}\text{Cl}_2$ isotope).
- MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion at m/z 207 is expected to result in several key product ions:
 - Loss of Water (H_2O): Protonated ortho-nitroanilines are known to lose water.[\[12\]](#) While this compound is not an ortho-isomer, interactions between the amino and nitro groups can still facilitate the loss of H_2O , yielding a fragment at m/z 189.
 - Loss of Nitro Group: The most predictable fragmentation is the loss of the nitro group. This can occur as a neutral loss of nitrous acid (HNO_2) (47 Da) leading to a fragment at m/z 160, or a radical loss of $\text{NO}_2\bullet$ (46 Da) giving a fragment at m/z 161. The loss of HNO_2 is generally more common for even-electron species.[\[13\]](#)

Negative Ion Mode (ESI-):

- Deprotonated Molecule: In ESI-, the acidic proton of the amino group is lost to form the $[M-\text{H}]^-$ ion at m/z 205.
- MS/MS Fragmentation: CID of this precursor would likely involve the expulsion of radicals from the nitro group, such as $\text{NO}\bullet$, leading to radical anions.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Proposed ESI-MS/MS fragmentation of protonated **2,5-Dichloro-4-nitroaniline**.

Table 2: Summary of Proposed Key Fragments

Ionization Mode	Precursor Ion (m/z)	Proposed Fragment Ion	Fragment m/z (³⁵ Cl ₂)	Neutral Loss
EI	206 (M ⁺ •)	[M - NO] ⁺ •	176	NO• (30 Da)
EI	206 (M ⁺ •)	[M - NO ₂] ⁺	160	NO ₂ • (46 Da)
EI	206 (M ⁺ •)	[M - Cl] ⁺	171	Cl• (35 Da)
EI	160	[M - NO ₂ - Cl] ⁺	125	Cl• (35 Da)
ESI (+) MS/MS	207 ([M+H] ⁺)	[M+H - H ₂ O] ⁺	189	H ₂ O (18 Da)
ESI (+) MS/MS	207 ([M+H] ⁺)	[M+H - HNO ₂] ⁺	160	HNO ₂ (47 Da)

Experimental Protocols

To ensure the reproducibility and accuracy of the mass spectrometric analysis, the following detailed protocols are provided as a trusted standard.

GC-MS Protocol for EI Analysis

This protocol is designed to achieve robust separation and generate a characteristic EI fragmentation pattern.

- Sample Preparation: Accurately weigh 1 mg of **2,5-Dichloro-4-nitroaniline** and dissolve in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution. Prepare a working solution of 10 µg/mL by diluting the stock solution with ethyl acetate.
- GC System:
 - Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Inlet: Splitless mode, 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Program: Start at 100 °C, hold for 1 min. Ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 min.
- MS System (EI):
 - Ion Source: Electron Ionization (EI).
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Electron Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 350.

LC-MS/MS Protocol for ESI Analysis

This method is optimized for the analysis of the protonated molecule and its subsequent fragmentation products.[\[14\]](#)

- Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Prepare a working solution of 1 µg/mL in a 50:50 (v/v) mixture of water and methanol containing 0.1% formic acid. The formic acid is crucial for promoting protonation.[\[15\]](#)
- LC System:
 - Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start with 5% B, hold for 0.5 min. Ramp to 95% B over 5 min. Hold at 95% B for 2 min. Return to initial conditions and equilibrate for 3 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS System (ESI-MS/MS):
 - Ion Source: Electrospray Ionization (ESI), positive mode.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150 °C.
 - Desolvation Temperature: 400 °C.
 - Gas Flow: Desolvation gas (N₂) at 800 L/hr.
 - MS1 Scan: Scan for the precursor ion [M+H]⁺ at m/z 207.
 - MS2 Fragmentation: Perform product ion scans on the precursor at m/z 207 using a collision energy ramp (e.g., 15-40 eV) to observe the full range of fragment ions.

Conclusion

The mass spectrometric fragmentation of **2,5-Dichloro-4-nitroaniline** is complex yet predictable, governed by the interplay of its chloro, nitro, and amino functional groups. Under Electron Ionization, the molecule undergoes extensive fragmentation, primarily through the loss of NO• and NO₂• radicals, providing a rich fingerprint for identification. Electrospray Ionization, in contrast, offers a more controlled analysis, with the fragmentation of the protonated [M+H]⁺ ion dominated by the neutral loss of nitrous acid. The protocols and fragmentation pathways detailed in this guide provide a self-validating system for the accurate identification and structural confirmation of this compound, serving as an authoritative resource for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5 Dichloro Para Nitro Aniline (2,5 DCPNA) [intersperse.in]
- 2. 2,5-DICHLORO-4-NITROANILINE | CAS 6627-34-5 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,5-Dichloro-4-nitroaniline | CAS#:6627-34-5 | Chemsoc [chemsoc.com]
- 6. 2,5-dichloro-4-nitroaniline [stenutz.eu]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]
- 11. 2,5-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 23108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,5-Dichloro-4-nitroaniline | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mass spectrometry fragmentation pattern of 2,5-Dichloro-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582098#mass-spectrometry-fragmentation-pattern-of-2-5-dichloro-4-nitroaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com